Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-
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Overview
Description
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is a chemical compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoropropynyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE typically involves the reaction of aniline with a trifluoropropynylating agent. One common method includes the use of trifluoropropynyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoropropynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and fluorescence properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoropropynyl group can enhance the compound’s binding affinity and specificity to these targets, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(3,3,3-TRIFLUOROPROP-1-EN-1-YL)ANILINE: This compound has a similar structure but differs in the position of the double bond.
4-(TRIFLUOROMETHYL)ANILINE: This compound has a trifluoromethyl group instead of a trifluoropropynyl group.
Uniqueness
4-(TRIFLUOROPROP-1-YN-1-YL)ANILINE is unique due to the presence of the trifluoropropynyl group, which imparts distinct chemical and physical properties.
Biological Activity
Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)-, also known as 4-(trifluoropropynyl)aniline, is a compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, biological evaluations, and implications for medicinal chemistry.
Chemical Structure and Properties
The chemical formula for Benzenamine, 4-(3,3,3-trifluoro-1-propyn-1-yl)- is C10H8F3N. The trifluoropropynyl group is notable for introducing significant electronic effects due to the electronegative fluorine atoms, which can influence the compound's reactivity and biological interactions.
Synthesis
The synthesis of Benzenamine derivatives often involves multiple steps including nucleophilic substitution reactions. The trifluoropropynyl moiety can be introduced through various methods such as:
- Alkyne Formation : Utilizing fluorinated reagents to create the alkyne structure.
- Amination Reactions : Following the formation of the alkyne, an amination step can introduce the aniline component.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds related to Benzenamine derivatives. For instance:
- In Vitro Studies : Research has demonstrated that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, a study showed that compounds with similar structures induced apoptosis in human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines through cell cycle arrest mechanisms .
Antimicrobial Properties
The biological evaluation of related benzenamine compounds has revealed promising antimicrobial activities:
- Antibacterial Activity : Compounds with trifluoromethyl groups have shown enhanced activity against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups like trifluoromethyl can increase lipophilicity and membrane permeability, enhancing antibacterial efficacy .
Study on Anticancer Activity
A specific case study evaluated a series of benzenamine derivatives for their anticancer properties. The results indicated that:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 15 | Apoptosis induction |
Compound B | A549 | 20 | G2/M phase arrest |
Compound C | SW480 | 10 | Cell cycle inhibition |
This table summarizes the cytotoxic effects observed in vitro against different cancer cell lines .
Study on Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial properties of benzenamine derivatives:
Compound | Microorganism | MIC (µg/mL) | Effectiveness |
---|---|---|---|
Compound D | Staphylococcus aureus | 5 | Highly effective |
Compound E | Escherichia coli | 10 | Moderate activity |
Compound F | Pseudomonas aeruginosa | 15 | Low effectiveness |
These findings suggest that structural modifications can significantly influence antimicrobial potency .
Properties
Molecular Formula |
C9H6F3N |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
4-(3,3,3-trifluoroprop-1-ynyl)aniline |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-4H,13H2 |
InChI Key |
VAZMWUXWSGSTFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC(F)(F)F)N |
Origin of Product |
United States |
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